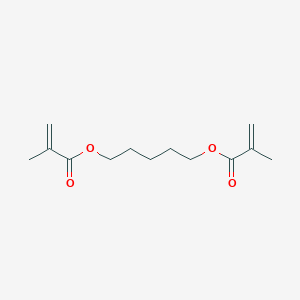

1,5-Pentanediol dimethacrylate

Description

Contextual Significance in Polymer Chemistry and Engineering

In the broad landscape of polymer chemistry and engineering, the selection of monomers is a critical determinant of the final polymer's characteristics. PDDMA serves as a valuable building block, particularly in the formulation of crosslinked polymers. Its linear and flexible pentanediol (B8720305) backbone contributes to enhanced toughness and reduced brittleness in the resulting polymer network compared to shorter-chain dimethacrylates. This makes it an attractive option for applications requiring a degree of flexibility and impact resistance.

The synthesis of PDDMA typically involves the esterification of 1,5-pentanediol (B104693) with methacrylic anhydride, often in the presence of a catalyst like triethylamine (B128534). This straightforward synthesis process further adds to its appeal for industrial-scale production.

Role as a Versatile Crosslinking Agent in Polymeric Systems

The primary function of PDDMA in polymeric systems is as a crosslinking agent. polysciences.comspecialchem.comspecialchem.compolysciences.com During polymerization, the two methacrylate (B99206) groups at either end of the PDDMA molecule can react with other monomers, forming covalent bonds that create a three-dimensional network structure. This crosslinking is fundamental to transforming liquid resins into solid, durable materials.

The degree of crosslinking, which can be controlled by the concentration of PDDMA in the formulation, directly influences the mechanical and thermal properties of the final polymer. Higher crosslink densities generally lead to increased rigidity, hardness, and thermal stability. The flexibility of the pentanediol chain in PDDMA, however, allows for the formation of tough, rather than brittle, materials even at high crosslink densities. This balance of properties is a key advantage of using PDDMA.

The mechanism of its participation in polymerization is typically through free radical polymerization. In the presence of a free radical initiator, the double bonds of the methacrylate groups open and react with other monomers, propagating the polymer chain and forming a crosslinked network.

Overview of Current Research Trajectories and Industrial Relevance

Current research on PDDMA is exploring several exciting avenues. One significant trend is the development of bio-based PDDMA, derived from renewable resources. pcimag.comradtech2020.com360iresearch.comresearchandmarkets.comeuropean-coatings.com This shift is driven by the increasing demand for sustainable materials and a desire to reduce reliance on petrochemical feedstocks. pcimag.com360iresearch.com Processes are being developed to produce 1,5-pentanediol (PDO), the precursor to PDDMA, from renewable sources like furfural (B47365), which can be derived from biomass such as corncobs and wood waste. pcimag.comradtech2020.com

Industrially, PDDMA is a relevant and widely used monomer. polysciences.comspecialchem.compolysciences.com Its applications span a variety of sectors:

Dental Composites and Adhesives: PDDMA is utilized in dental resins to enhance the toughness and water resistance of the polymer matrix. polysciences.comnih.govpocketdentistry.com

Coatings and Varnishes: It imparts flexibility and chemical durability to protective coatings. polysciences.compcimag.comgoogle.com

3D Printing Resins: PDDMA is used to improve the mechanical performance of photopolymers used in 3D printing. polysciences.com

Adhesives and Sealants: The crosslinking properties of PDDMA contribute to the strength and durability of adhesives. polysciences.com

Biomedical Materials: Its biocompatibility makes it a candidate for use in hydrogels and other biomedical applications. polysciences.comontosight.ai

The following tables provide a summary of the key properties and research findings related to 1,5-Pentanediol Dimethacrylate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H20O4 | lookchem.comchemsrc.comvulcanchem.com |

| Molecular Weight | 240.29 g/mol | lookchem.comchemsrc.comvulcanchem.com |

| Density | 1.001 g/cm³ | lookchem.comchemsrc.com |

| Boiling Point | 318.1 °C at 760 mmHg | lookchem.comchemsrc.com |

| Flash Point | 149.7 °C | lookchem.comchemsrc.com |

| Refractive Index | 1.454 | chemsrc.com |

| Vapor Pressure | 0.00037 mmHg at 25°C | lookchem.comchemsrc.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | biocrick.com |

Table 2: Research Findings on the Impact of this compound in Polymer Systems

| Research Area | Key Findings | Reference |

| Dental Resins | Incorporation of PDDMA improves flexural modulus and hardness. Increasing the distance between double bonds in the monomer can decrease these properties. | pocketdentistry.com |

| Coatings | Bio-based 1,5-Pentanediol diacrylate (PDDA) shows comparable or improved mechanical properties (tensile and flexural modulus and strength) compared to petroleum-based 1,6-Hexanediol diacrylate (HDDA) in UV-curable coatings. | pcimag.com |

| Hydrogels | Dimethacrylate-based hydrogels are widely utilized for cell immobilization and as transport vehicles for cells in biomedical applications. | nih.gov |

| Gene Delivery | Poly(β-amino ester) nanoparticles synthesized using 1,5-Pentanediol diacrylate have been investigated as non-viral vectors for gene delivery. | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylprop-2-enoyloxy)pentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-10(2)12(14)16-8-6-5-7-9-17-13(15)11(3)4/h1,3,5-9H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGDGLDJIWDQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929536 | |

| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-34-8 | |

| Record name | 1,1′-(1,5-Pentanediyl) bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13675-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-pentanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWM5BXW73N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Routes for 1,5 Pentanediol Dimethacrylate

Conventional Esterification Techniques

Conventional synthesis of 1,5-pentanediol (B104693) dimethacrylate relies on well-established esterification reactions. These methods can be broadly categorized into direct esterification, transesterification, and reactions involving acid halides. google.com

Direct Esterification with (Meth)acrylic Acid

Direct esterification is a common and straightforward method for producing 1,5-pentanediol dimethacrylate. This equilibrium reaction involves reacting 1,5-pentanediol directly with methacrylic acid, typically in the presence of an acid catalyst to increase the reaction rate. google.comgoogle.com The water produced during the reaction is continuously removed to shift the equilibrium towards the product side, maximizing the yield.

The reaction is generally conducted at temperatures ranging from 60°C to 140°C, with a preferred range of 75°C to 100°C. google.com An excess of methacrylic acid is often used, with the molar ratio of acid to diol typically being between 2:1 and 10:1 to ensure complete conversion of the diol. google.com The kinetics of the esterification of methacrylic acid with alcohols have been studied, indicating the reaction is first order with respect to both the acid and the alcohol. researchgate.net

Transesterification Reactions with (Meth)acrylic Acid Esters

Transesterification, or ester exchange, offers an alternative route where 1,5-pentanediol is reacted with a (meth)acrylic acid ester, such as methyl methacrylate (B99206) or ethyl methacrylate. google.com This method can be advantageous in certain industrial settings. The reaction conditions and purification strategies for transesterification are often similar to those used in direct esterification. google.com The process can also be carried out under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol), which drives the reaction to completion. google.com The fundamental principle involves the reaction of the hydroxyl groups of the diol with the ester groups of the methacrylate, a process also known as alcoholysis. ksu.edu.sa

Synthesis via (Meth)acryloyl Halides

A highly reactive method for synthesizing this compound involves the use of (meth)acryloyl halides, most commonly methacryloyl chloride. google.com This pathway is often faster and can proceed at lower temperatures than direct esterification. The reaction between 1,5-pentanediol and methacryloyl chloride is typically carried out at temperatures below 150°C, and preferably at 100°C or less. google.com

To neutralize the hydrogen chloride byproduct and catalyze the reaction, a tertiary amine such as triethylamine (B128534) or pyridine (B92270) is employed. google.com The use of such catalysts allows the reaction to proceed efficiently in a shorter time frame. google.com The reaction is usually performed in an inert solvent like hexane, cyclohexane, benzene, or toluene. google.com A molar ratio of approximately 2 to 4 moles of the (meth)acryloyl halide per mole of 1,5-pentanediol is generally used. google.com

| Method | Reactants | Typical Temperature | Catalyst | Key Features |

|---|---|---|---|---|

| Direct Esterification | 1,5-Pentanediol + (Meth)acrylic Acid | 60-140°C google.com | Acid catalyst (e.g., H₂SO₄, p-TSA) google.com | Equilibrium reaction; requires water removal. google.com |

| Transesterification | 1,5-Pentanediol + (Meth)acrylic Acid Ester | Similar to direct esterification google.com | Acid or base catalyst google.com | Requires removal of alcohol byproduct. google.com |

| Via (Meth)acryloyl Halide | 1,5-Pentanediol + (Meth)acryloyl Chloride | <100-150°C google.com | Tertiary amine (e.g., Triethylamine) google.com | Fast reaction; requires acid scavenger. google.com |

Role of Catalysts and Polymerization Inhibitors in Reaction Control

Effective control over the synthesis of this compound necessitates the use of both catalysts to drive the reaction and polymerization inhibitors to prevent the premature, unwanted polymerization of the monomer product.

A variety of catalysts can be employed for direct esterification and transesterification reactions. These include acid catalysts like sulfuric acid and p-toluenesulfonic acid, metal oxides such as zinc oxide, and other esterification catalysts like tin octylate and tetrabutyl titanate. google.com The concentration of these catalysts in the reaction mixture typically ranges from 0.001 to 5 percent by weight. google.com For the synthesis route involving (meth)acryloyl halides, tertiary amines are used as catalysts. google.com

Polymerization inhibitors are critical for the safe handling, synthesis, and storage of methacrylate monomers. makevale.com These chemical agents function by terminating the propagation step of free-radical polymerization. makevale.comnih.gov Common classes of inhibitors include phenols, quinones, and aromatic amines. longchangchemical.com Hydroquinone (B1673460) and its derivatives, such as the methyl ether of hydroquinone (MEHQ), are widely used inhibitors for acrylates and methacrylates. google.comchemicalbook.com Other effective inhibitors include 1,4-benzoquinone, alpha-tocopherol (B171835) (Vitamin E), and 2-tert-butyl-4,6-dimethylphenol (B43266) (Topanol-A). makevale.comnih.govgoogle.com The choice and concentration of the inhibitor must be carefully controlled, as residual by-products can impact the final properties of polymers made from the monomer. makevale.com

| Type | Class/Compound | Examples | Function/Role |

|---|---|---|---|

| Catalysts | Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid google.com | Accelerate esterification/transesterification. |

| Metal-Based | Zinc oxide, Tin octylate, Tetrabutyl titanate google.com | Promote ester formation. | |

| Tertiary Amines | Triethylamine, Pyridine google.com | Catalyze reaction and scavenge HCl in halide route. | |

| Polymerization Inhibitors | Phenols | Hydroquinone (Hq), 4-Methoxyphenol (MEHQ) makevale.comnih.govgoogle.com | Prevent premature polymerization during synthesis and storage. |

| Quinones | 1,4-Benzoquinone (Bq) nih.gov | React with and terminate radical chains. | |

| Vitamins | alpha-tocopherol (Vitamin E) google.com | Effective inhibitor for (meth)acrylate monomers. google.com |

Post-Synthesis Purification and Isolation Strategies

After the synthesis reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, byproducts, and solvents. Common purification methods employed in synthetic organic chemistry, such as filtration, extraction, washing, drying, and distillation, are used to isolate high-purity this compound. google.com

A typical purification sequence involves several steps. First, the organic layer containing the product is separated. google.com This is followed by a neutralization wash, often with an alkaline aqueous solution like sodium hydroxide (B78521), to remove any unreacted (meth)acrylic acid and the acidic catalyst. google.com The mixture is then washed with water to remove salts and other water-soluble impurities. google.comchemicalbook.com Finally, the solvent is removed, and the final product is purified by distillation, frequently under reduced pressure to prevent thermal degradation and polymerization. google.comchemicalbook.com

Development of Bio-Based Routes for 1,5-Pentanediol Precursors

There is a significant and growing interest in producing industrial chemicals from renewable resources to enhance sustainability and reduce reliance on fossil fuels. ssuchy.eu In this context, advanced bio-based routes for the synthesis of 1,5-pentanediol, the key precursor for this compound, have been developed.

An independent life cycle assessment of bio-based 1,5-pentanediol produced from renewable feedstocks has shown a potential reduction in greenhouse gas emissions of up to 99% compared to petroleum-derived diols. worldbiomarketinsights.com This development provides a sustainable feedstock for producing "green" 1,5-pentanediol diacrylate and other polymers. pcimag.com

| Compound Name |

|---|

| 1,1,3,3-tetramethylguanidine |

| 1,4-butanediol |

| 1,5-Pentanediol |

| 1,5-Pentanediol diacrylate |

| This compound |

| 1,6-hexanediol |

| 2-tert-butyl-4,6-dimethylphenol (Topanol-A) |

| 4-Methoxyphenol (MEHQ) |

| Acrylic acid |

| alpha-tocopherol (Vitamin E) |

| Benzene |

| Benzoquinone |

| Cyclohexane |

| Ethanol |

| Ethyl methacrylate |

| Furfural (B47365) |

| Hexane |

| Hydroquinone |

| Methacrylic acid |

| Methacryloyl chloride |

| Methanol |

| Methyl methacrylate |

| p-toluenesulfonic acid |

| Pyridine |

| Sodium hydroxide |

| Sulfuric acid |

| Tetrabutyl titanate |

| Tetrahydrofurfuryl alcohol (THFA) |

| Tin octylate |

| Toluene |

| Triethylamine |

| Zinc oxide |

Conversion from Biomass-Derived Feedstocks (e.g., Furfural)

The synthesis of 1,5-Pentanediol, the precursor to this compound, has been successfully achieved through innovative processes utilizing biomass-derived feedstocks, most notably furfural. princeton.eduacs.org Furfural can be produced in large quantities and at a low cost from various agricultural and wood wastes, such as corncobs, sugarcane bagasse, and wood stover. pcimag.comworldbiomarketinsights.com This bio-based approach presents a sustainable alternative to conventional petroleum-based chemical synthesis. pcimag.com

Furfural Hydrogenation : The initial step is the hydrogenation of furfural to produce intermediates like furfuryl alcohol (FAL) and subsequently tetrahydrofurfuryl alcohol (THFA). nih.govresearchgate.net

Dehydration and Hydration : The THFA intermediate undergoes dehydration followed by hydration. princeton.eduosti.govnih.gov This sequence leads to the formation of 2-hydroxytetrahydropyran (B1345630) (2-HY-THP), a key intermediate. osti.govnih.gov

Ring-Opening Tautomerization : The 2-HY-THP, a cyclic hemiacetal, undergoes ring-opening tautomerization in an aqueous phase to form 5-hydroxyvaleraldehyde. osti.govnih.gov

Final Hydrogenation : The final step involves the hydrogenation of 5-hydroxyvaleraldehyde to yield 1,5-Pentanediol. osti.govnih.gov

Comparative Analysis of Renewable vs. Petroleum-Based Feedstock Integration

The integration of renewable feedstocks for the production of 1,5-Pentanediol offers significant advantages over traditional petroleum-based routes, which are typically used to produce analogous diols like 1,6-Hexanediol (1,6-HDO). pcimag.com Conventionally, the raw materials for manufacturing monomers like diol acrylates and dimethacrylates are sourced from petroleum. pcimag.com The production of 1,5-PDO, for example, has historically involved the reduction of methyl or ethyl glutarate or starting from δ-hydroxyvaleraldehyde. orgsyn.org

The renewable pathway, starting from biomass, provides a stark contrast in terms of environmental impact and feedstock stability. An independent life cycle assessment (LCA) conducted for a bio-based 1,5-PDO process demonstrated a reduction in greenhouse gas (GHG) emissions by up to 99% compared to the traditional manufacturing of petroleum-derived 1,6-hexanediol. worldbiomarketinsights.com This significant environmental benefit is a primary driver for the adoption of biomass-derived chemicals. worldbiomarketinsights.com

From an economic and supply chain perspective, petroleum-based feedstocks are subject to price volatility and geopolitical supply constraints. pcimag.comworldbiomarketinsights.com In contrast, biomass feedstocks like corncobs and wood waste are abundant, renewable, and offer the potential for more stable and competitive costs. pcimag.com Techno-economic analyses have indicated that the biomass-to-1,5-PDO process can be economically viable, with one study projecting a minimum selling price of $1973 per ton, suggesting it is a promising approach for producing commodity chemicals from biomass. princeton.eduacs.org The use of non-food renewable feedstocks further enhances the sustainability profile of this route. worldbiomarketinsights.com

Interactive Table: Comparison of Feedstock Routes for Diol Production

| Feature | Renewable Feedstock (Biomass-to-1,5-PDO) | Petroleum-Based Feedstock (e.g., for 1,6-HDO) |

| Primary Feedstock | Furfural from non-food biomass (corncobs, wood waste) pcimag.comworldbiomarketinsights.com | Petroleum derivatives pcimag.com |

| Sustainability | Renewable and sustainable pcimag.com | Non-renewable, fossil-based researchgate.net |

| Environmental Impact | Up to 99% reduction in GHG emissions vs. 1,6-HDO worldbiomarketinsights.com | Significant carbon footprint worldbiomarketinsights.com |

| Feedstock Cost | Potentially competitive and insulated from oil price volatility princeton.edupcimag.com | Subject to oil price fluctuations and market volatility pcimag.com |

| Process Example | Multi-step catalytic conversion of furfural princeton.eduacs.org | Byproduct of caprolactam production pcimag.com |

| Product Certification | USDA Certified Biobased Product (100% biobased) worldbiomarketinsights.com | Not applicable |

Chemical Modification and Derivatization Strategies for Tailored Structures

Functionalization via Acetylation of Hydroxyl Groups

To create tailored structures and modify the final properties of dimethacrylate monomers, chemical derivatization of the precursor diol, 1,5-Pentanediol, can be employed prior to the methacrylation step. One such strategy is the functionalization of its hydroxyl (-OH) groups via acetylation. Acetylation involves the introduction of an acetyl group (CH₃CO) to the hydroxyl moieties, converting them into acetate (B1210297) esters.

This modification can be performed with high regioselectivity, allowing for precise control over the molecular structure. For instance, methods have been developed for the regioselective acetylation of diols and polyols using catalytic amounts of acetate under mild conditions. nih.gov This approach is considered more environmentally friendly and efficient than methods using organotin or organoboron reagents. nih.gov The mechanism suggests that the acetate catalyst forms a hydrogen-bond complex with the diol, which activates the hydroxyl group for a controlled monoacylation by an acylating agent like acetic anhydride. nih.gov

By converting one or both of the hydroxyl groups of 1,5-Pentanediol to acetate groups, the resulting molecule's polarity, reactivity, and steric profile are altered. If only one hydroxyl group is acetylated (monoacetylation), the resulting molecule would be an asymmetrical intermediate. This intermediate could then be functionalized with a methacrylate group at the remaining hydroxyl site, leading to a monomer with one acetate tail and one polymerizable methacrylate head. Such tailored monomers could be used to fine-tune the properties of the final crosslinked polymer, such as its hydrophobicity, flexibility, and thermal characteristics.

Interactive Table: Conceptual Derivatization of 1,5-Pentanediol via Acetylation

| Starting Material | Reaction | Intermediate Product | Potential Final Monomer (Post-Methacrylation) |

| 1,5-Pentanediol | Monoacetylation | 5-Hydroxypentyl acetate | 5-(acetyloxy)pentyl methacrylate |

| 1,5-Pentanediol | Diacetylation | 1,5-Pentanediol diacetate | Not applicable for direct methacrylation |

Polymerization Mechanisms and Kinetics of 1,5 Pentanediol Dimethacrylate

Free Radical Polymerization Pathways

Free radical polymerization is a primary method for polymerizing 1,5-Pentanediol (B104693) dimethacrylate. The process is initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then react with the vinyl group of the methacrylate (B99206) moiety, initiating a chain reaction. mdpi.com The polymerization of difunctional monomers like 1,5-Pentanediol dimethacrylate leads to the formation of a complex, three-dimensional crosslinked network. nih.gov

The polymerization process involves three main stages: initiation, propagation, and termination. mdpi.com

Initiation: The process begins with the generation of free radicals from an initiator, which then add to a monomer molecule.

Propagation: The newly formed radical attacks another monomer molecule, and this process repeats, leading to the growth of polymer chains.

Termination: The growth of polymer chains is halted through reactions such as combination or disproportionation between two growing radical chains.

The kinetics of free radical polymerization can be complex, especially for multifunctional monomers where phenomena like autoacceleration (a significant increase in polymerization rate at higher conversions) are observed. This is attributed to a decrease in the termination rate constant as the viscosity of the system increases, hindering the diffusion of large polymer radicals.

Photopolymerization and Radiation Curing Processes

Photopolymerization, or radiation curing, offers rapid and spatially controlled polymerization of this compound, making it highly suitable for applications like 3D printing and dental restorations. nih.gov This process relies on the use of photoinitiators that generate reactive species (radicals or cations) upon exposure to light, typically in the UV or visible range.

Photoinitiator Systems and Efficiency Studies

The efficiency of photopolymerization is highly dependent on the photoinitiator system used. These systems are broadly classified into Type I (unimolecular cleavage) and Type II (bimolecular hydrogen abstraction) photoinitiators. nih.gov The choice of photoinitiator and its concentration can significantly impact the cure efficiency, including the rate of polymerization and the final degree of conversion. nih.govmdpi.com

Polymerization Kinetics and Monitoring of Double Bond Conversion

The kinetics of photopolymerization of dimethacrylates, including this compound, often follow an autocatalytic model. nih.gov This model accounts for the autoacceleration phenomenon observed during the reaction. The polymerization rate typically increases to a maximum and then decreases as the monomer is consumed and the system vitrifies. googleapis.com

The monitoring of double bond conversion is crucial for understanding the polymerization kinetics and the properties of the final polymer network. Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for this purpose. mdpi.comresearchgate.net The degree of conversion is determined by monitoring the decrease in the intensity of the absorption band corresponding to the C=C double bond (typically around 1637 cm⁻¹) relative to an internal standard band that does not change during polymerization. mdpi.comsci-hub.se Studies have shown that the degree of conversion in dimethacrylate polymers is influenced by factors such as the monomer structure, initiator type, and curing conditions. mdpi.com

Controlled Radical Polymerization Strategies (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential to synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity. While specific studies on the ATRP and RAFT of this compound are not extensively reported, the general principles of these methods can be applied to this monomer.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CRP technique that allows for the synthesis of polymers with complex architectures. ethz.ch It utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. nih.gov Although RAFT has been used for various methacrylates, including multifunctional ones, specific research detailing the RAFT polymerization of this compound is limited. researchgate.netresearchgate.net The application of RAFT to multifunctional monomers can be challenging due to the potential for gelation at low conversions. However, with careful control of reaction conditions, it is possible to synthesize soluble, branched polymers or even crosslinked networks with controlled structures.

Step-Growth Polymerization Approaches Involving this compound

While this compound primarily undergoes chain-growth polymerization through its methacrylate groups, it can also be involved in step-growth polymerization mechanisms, particularly in thiol-ene reactions.

Thiol-ene polymerization is a "click" reaction that proceeds via the radical-mediated addition of a thiol to an ene (double bond). nih.gov In ternary systems containing a dimethacrylate, a thiol, and another ene monomer, the methacrylate double bonds can participate in the thiol-ene reaction. nih.gov This hybrid polymerization mechanism combines the characteristics of both step-growth and chain-growth polymerization. The initial stages are often dominated by the faster methacrylate homopolymerization, while the later stages involve the thiol-ene reaction. nsf.gov This approach can lead to materials with reduced polymerization shrinkage stress and improved mechanical properties. nih.gov

Furthermore, a closely related monomer, 1,5-Pentanediol diacrylate, is utilized in the synthesis of poly(β-amino ester)s through a Michael addition reaction, which is a form of step-growth polymerization. google.commit.edunih.govnih.gov In this process, a primary or secondary amine adds to the acrylate (B77674) double bonds of the diacrylate monomer. This reaction is used to create biodegradable polymers with applications in gene delivery. mit.edunih.gov

Crosslinking Network Formation and Microstructure Control

The polymerization of the difunctional monomer this compound results in the formation of a highly crosslinked three-dimensional polymer network. polysciences.com The structure and properties of this network are dictated by the chemical structure of the monomer, the degree of conversion, and the polymerization conditions. nih.govmdpi.com

The flexibility of the pentanediol (B8720305) spacer in this compound influences the properties of the resulting network, contributing to its toughness and flexibility. polysciences.com The final network structure is often heterogeneous, consisting of densely crosslinked microgel regions connected by less crosslinked polymer chains. The formation of these microstructures is a key aspect of the polymerization of multifunctional monomers. nih.gov

Control over the network microstructure can be achieved by manipulating the polymerization kinetics. For instance, in photopolymerization, varying the light intensity and photoinitiator concentration can influence the rate of polymerization and the final conversion, thereby affecting the crosslink density and mechanical properties of the network. mdpi.com In controlled radical polymerization, the ability to regulate chain growth can lead to more uniform network structures.

Below is a table summarizing key research findings related to the polymerization of dimethacrylates, providing context for the behavior of this compound.

| Polymerization Method | Monomer System | Key Findings | Reference |

| Photopolymerization | Dimethacrylate oligomer with Darocur 1173 | Autocatalytic model describes the reaction well. | nih.gov |

| Photopolymerization | Methacrylate-thiol-ene | Increased methacrylate conversion and reduced shrinkage stress compared to dimethacrylate controls. | nih.gov |

| Step-Growth Polymerization | 1,5-Pentanediol diacrylate and amines | Synthesis of poly(β-amino esters) for gene delivery. | nih.govnih.gov |

| Free Radical Polymerization | Multifunctional methacrylates | Polymerization characteristics are dependent on the flexibility of the chain between functional groups. | nih.gov |

Physical Crosslinking Contributions

For a homopolymer of this compound, the potential for physical crosslinking through hydrogen bonding is limited, as the monomer itself lacks strong proton-donating groups (e.g., hydroxyl or amine groups). nih.gov However, the ester and ether oxygen atoms within its structure can act as hydrogen bond acceptors. nih.gov This becomes particularly relevant in copolymer systems. When this compound is copolymerized with a monomer that contains proton-donating moieties, intermolecular hydrogen bonds can form, creating physical crosslinks that supplement the primary chemical crosslinks and enhance the material's modulus and other mechanical properties. nih.gov

Copolymerization Studies with Diverse Monomers

To tailor the properties of the final polymer material, this compound can be copolymerized with a wide range of other monomers. researchgate.netgoogle.com The choice of comonomer allows for the modification of properties such as flexibility, hydrophilicity, and mechanical strength.

For example, research into poly(β-amino ester)s for gene delivery has involved the copolymerization of 1,5-pentanediol diacrylate (a structurally similar monomer) with amine-containing monomers like 5-amino-1-pentanol. researchgate.net This introduces amine functionality into the polymer backbone, which is crucial for the intended biomedical application.

In the field of photopolymerizable compositions for applications like photoresists, this compound is listed as a suitable monomer that can be used in combination with others to achieve desired performance characteristics. google.com These comonomers can include a variety of mono- and multi-functional acrylates and methacrylates. google.com

Table 3: Examples of Monomers Used in Copolymerization with this compound/Diacrylate

| Comonomer | Type | Reference |

| 5-amino-1-pentanol | Amino-alcohol | researchgate.net |

| t-butyl acrylate | Monoacrylate | google.com |

| N,N-diethylaminoethyl acrylate | Amine-functional monoacrylate | google.com |

| Ethylene (B1197577) glycol diacrylate | Diacrylate | google.com |

| 1,4-butanediol diacrylate | Diacrylate | google.com |

| Diethylene glycol diacrylate | Diacrylate | google.com |

| Hexamethylene glycol diacrylate | Diacrylate | google.com |

| Decamethylene glycol dimethacrylate | Dimethacrylate | google.com |

Structure Property Relationships in 1,5 Pentanediol Dimethacrylate Based Polymers

Influence of Monomer Architecture and Chain Length on Network Properties

The architecture of the 1,5-Pentanediol (B104693) dimethacrylate monomer, specifically the aliphatic five-carbon spacer between the methacrylate (B99206) groups, plays a foundational role in defining the resultant polymer network. This spacer provides a balance of flexibility and toughness to the final material, making it a useful component in resins, adhesives, and biomedical materials polysciences.com.

In dimethacrylate-based polymer networks, the distance between the reactive double bonds in the monomer molecule dictates the theoretical crosslink density. mdpi.com Monomers with shorter chains between the methacrylate groups lead to a higher concentration of crosslinks in the resulting polymer. mdpi.com The pentanediol (B8720305) chain in 1,5-Pentanediol dimethacrylate offers a moderate length.

Research on various dimethacrylates demonstrates that increasing the chain length, and thus the distance between the polymerizable groups, generally leads to a lower crosslink density. pocketdentistry.comnih.gov This reduction in crosslink density allows for greater rotational motion and reorganization of the polymer chains, which in turn influences the material's stiffness and mechanical strength. mdpi.com Consequently, polymers based on monomers with longer, more flexible chains tend to exhibit lower modulus and hardness values compared to those with shorter, more rigid linkers. pocketdentistry.comnih.govresearchgate.net The structure of this compound, therefore, contributes to a network topology that is less rigid than networks formed from shorter-chain dimethacrylates like ethylene (B1197577) glycol dimethacrylate, imparting greater flexibility.

The photopolymerization of dimethacrylates is a rapid process that inherently leads to the formation of structurally heterogeneous networks. mdpi.comresearchgate.net This process does not proceed uniformly throughout the material. Instead, polymerization initiates at various points, leading to the formation of highly crosslinked, dense regions known as microgels. researchgate.net These microgel agglomerates are interconnected by less-crosslinked, more flexible polymer chains.

Mechanical Performance Studies

The mechanical properties of polymers containing this compound are a direct consequence of the network structure established during polymerization. Its role as a flexible crosslinking agent significantly influences the material's response to mechanical stress. polysciences.com

Flexural strength and modulus are critical indicators of a material's ability to resist bending deformation. In dimethacrylate polymers, these properties are strongly correlated with crosslink density. Research has consistently shown that as the distance between the methacrylate groups increases (i.e., as the monomer chain length increases), the flexural modulus and hardness of the resulting polymer decrease. pocketdentistry.comnih.gov

In one study, novel dimethacrylates with varying glycol chain lengths were copolymerized with Triethylene glycol dimethacrylate (TEGDMA). The findings indicated a clear trend where longer chains resulted in lower flexural modulus.

| Monomer Glycol Component | Flexural Modulus (MPa) | Flexural Strength (MPa) |

|---|---|---|

| 1,3-Propylene Glycol | 2300 | 85 |

| 1,4-Butylene Glycol | 2100 | 80 |

| 1,5-Penthylene Glycol | 1900 | 75 |

| 1,6-Hexylene Glycol | 1700 | 70 |

Similarly, studies comparing 1,5-Pentanediol diacrylate (PDDA) with 1,6-Hexanediol diacrylate (HDDA) in specific formulations found that the C5 chain of PDDA could surprisingly improve both tensile and flexural modulus and strength. pcimag.com This suggests that the specific chain length of five carbons in this compound can achieve a desirable configuration within the polymer network that enhances mechanical performance. pcimag.com

Hardness, the resistance of a material to localized plastic deformation, follows a similar trend to flexural modulus in dimethacrylate polymers. An increase in the monomer chain length leads to a decrease in the hardness of the cured material. pocketdentistry.comnih.gov This is attributed to the lower crosslink density, which allows for more chain mobility.

| Monomer Glycol Component | Barcol Hardness |

|---|---|

| 1,3-Propylene Glycol | 88 |

| 1,4-Butylene Glycol | 85 |

| 1,5-Penthylene Glycol | 82 |

| 1,6-Hexylene Glycol | 78 |

Conversely, toughness, which describes a material's ability to absorb energy and plastically deform without fracturing, is often enhanced by the flexibility that this compound imparts. Its characterization as a flexible crosslinking agent that improves toughness is a key advantage in applications such as dental composites and adhesives. polysciences.com

The surface integrity of a polymer is crucial for its longevity and aesthetic appearance, influencing properties like wear and scratch resistance. nih.gov The hardness of a material is a significant factor in its ability to resist scratching. While specific scratch resistance studies focused solely on this compound are not prevalent, the relationship between its molecular structure and the hardness of the resulting polymer provides insight.

Thermal Behavior and Relaxation Phenomena

The thermal characteristics of this compound-based polymers are critical to understanding their performance at various temperatures. These properties are fundamentally linked to the molecular architecture of the polymer network, including crosslink density and chain flexibility.

Glass Transition Temperature Modulation Studies

The glass transition temperature (Tg) is a key parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The modulation of Tg in this compound-based polymers is a subject of scientific investigation, as it directly impacts the material's application window.

The Tg of a crosslinked polymer is significantly influenced by the degree of crosslinking; a higher crosslink density generally restricts segmental motion, leading to a higher Tg. In the case of this compound, the flexibility of the pentanediol chain between the methacrylate groups plays a crucial role in determining the baseline Tg.

| Factor | Effect on Glass Transition Temperature (Tg) | Underlying Mechanism |

| Increasing Crosslink Density | Increases Tg | Reduced segmental mobility of polymer chains. |

| Incorporation of Rigid Comonomers | Increases Tg | Steric hindrance and reduced rotational freedom. |

| Incorporation of Flexible Comonomers | Decreases Tg | Increased segmental mobility and free volume. |

| Presence of Plasticizers | Decreases Tg | Increased free volume and reduced intermolecular forces. |

Table 1: Factors Influencing the Glass Transition Temperature of this compound-Based Polymers

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, providing insights into their elastic (storage modulus, E') and viscous (loss modulus, E'') behaviors as a function of temperature and frequency.

For a typical this compound-based polymer network, a DMA thermogram would exhibit a high storage modulus in the glassy region, followed by a significant drop in E' through the glass transition region, and leveling off to a lower, but stable, modulus in the rubbery plateau. The height of the rubbery plateau is directly proportional to the crosslink density.

The loss modulus (E'') peak, which represents the energy dissipated as heat, typically occurs at a temperature slightly lower than the peak of the tan delta curve. The peak of the tan delta (the ratio of loss modulus to storage modulus, E''/E') is often used to determine the glass transition temperature. The breadth of the tan delta peak can provide information about the homogeneity of the polymer network.

While specific DMA data for homopolymers of this compound is scarce, studies on similar dimethacrylate networks demonstrate these characteristic viscoelastic responses. The position and shape of the transition peaks are highly sensitive to the chemical structure of the polymer, including the length and flexibility of the crosslinking agent.

| DMA Parameter | Information Provided | Typical Behavior for a Crosslinked Polymer |

| Storage Modulus (E') | Stiffness, elastic response | High in the glassy state, significant drop at Tg, stable in the rubbery plateau. |

| Loss Modulus (E'') | Energy dissipation, viscous response | A peak in the glass transition region. |

| Tan Delta (tan δ) | Damping, ratio of viscous to elastic response | A peak in the glass transition region, often used to define Tg. |

Table 2: Interpretation of Dynamic Mechanical Analysis Parameters for Polymer Networks

Water Interaction and Material Performance

The interaction of this compound-based polymers with water is a critical aspect of their performance, especially in applications where they are exposed to humid environments or direct contact with aqueous media.

Water Sorption Kinetics and its Influence on Polymer Properties

Water sorption in polymer networks is a complex process governed by factors such as the hydrophilicity of the polymer, the free volume within the network, and the presence of polar functional groups. The ester groups in this compound are susceptible to hydrogen bonding with water molecules, leading to a certain degree of water uptake.

The kinetics of water sorption in such polymers often follow Fickian diffusion, where the rate of water uptake is proportional to the square root of time initially, eventually reaching a saturation equilibrium. The diffusion coefficient and the equilibrium water content are key parameters that characterize this process.

The absorption of water can have a significant impact on the polymer's properties. Water can act as a plasticizer, leading to a decrease in the glass transition temperature and the modulus of the material. This plasticization effect can result in a loss of stiffness and dimensional stability. The extent of these changes is dependent on the amount of water absorbed.

Hydrolytic Stability Assessments of Polymer Networks

The long-term performance of this compound-based polymers in aqueous environments is also determined by their hydrolytic stability. The ester linkages in the dimethacrylate structure are potentially susceptible to hydrolysis, a chemical reaction with water that can lead to the cleavage of the polymer chains and a degradation of the network structure.

The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. For many applications, assessing the hydrolytic stability is crucial to predict the material's service life. This is often done through accelerated aging studies where the polymer is exposed to water at elevated temperatures. The degradation is then monitored by measuring changes in properties such as mass loss, molecular weight, and mechanical strength over time.

While this compound is used in applications like dental composites to improve water resistance, detailed quantitative data on its long-term hydrolytic stability are not widely published. However, it is generally understood that the crosslinked nature of the polymer network can provide a barrier to water penetration and slow down the degradation process.

Advanced Characterization Techniques for this compound Polymer Networks

To gain a deeper understanding of the structure-property relationships in this compound polymer networks, a range of advanced characterization techniques are employed. These methods provide insights at the molecular and nano-scale, complementing the macroscopic information obtained from thermal and mechanical testing.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for probing the local chemical environment and dynamics within a crosslinked polymer network. It can provide information on the degree of conversion of the methacrylate groups, the extent of crosslinking, and the mobility of different segments of the polymer chains.

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and nanomechanical properties of the polymer network. It can reveal information about the homogeneity of the crosslinking, the presence of phase-separated domains in copolymers, and the surface roughness of the material.

Small-Angle X-ray Scattering (SAXS): SAXS is a technique used to investigate the nanoscale structure of materials. In the context of this compound polymers, SAXS can be used to characterize the size and distribution of network heterogeneities, such as regions of high and low crosslink density, which can have a significant impact on the mechanical properties.

These advanced techniques, often used in combination, provide a comprehensive picture of the complex hierarchical structure of this compound-based polymer networks, enabling a more fundamental understanding of their behavior and performance.

Spectroscopic Analysis (Nuclear Magnetic Resonance (NMR), Infrared (IR)) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of the monomer and monitoring its conversion into a polymer network.

Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of polymers, providing detailed information about molecular structure. researchgate.net For this compound polymers, both ¹H NMR and ¹³C NMR are used to verify the structure.

In ¹H NMR analysis of the monomer, characteristic signals corresponding to the vinyl protons of the methacrylate groups are observed. During polymerization, the disappearance of these signals indicates the conversion of the monomer's carbon-carbon double bonds into the single bonds of the polymer backbone. The signals from the pentanediol chain's methylene protons remain, confirming their incorporation into the polymer structure. Analysis of the sol fraction of a partially cured polymer by ¹H NMR can also reveal the composition of unreacted monomers, which is particularly useful in copolymer systems. nih.govnih.gov

| Assignment | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |

| Methacrylate CH₂= | 6.1, 5.5 | 125.0 |

| Methacrylate C=C | - | 136.0 |

| Methacrylate -CH₃ | 1.9 | 18.0 |

| Ester C=O | - | 167.0 |

| O-CH₂ (Pentanediol) | 4.1 | 64.0 |

| Internal CH₂ (Pentanediol) | 1.4 - 1.7 | 22.0 - 28.0 |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly with the Attenuated Total Reflectance (ATR) technique, is widely used to monitor the kinetics of photopolymerization in real-time. nih.govucl.ac.uk The polymerization of this compound can be followed by observing the decrease in the absorption band corresponding to the methacrylate C=C stretching vibration, typically found around 1636 cm⁻¹. nih.gov The degree of conversion is often calculated by rationing the height of this peak against an internal standard peak that does not change during the reaction, such as the C=O ester peak around 1720 cm⁻¹. nih.govucl.ac.uk

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C=O stretch (ester) | ~1720 | Internal standard; intensity remains constant |

| C=C stretch (methacrylate) | ~1636 | Reaction peak; intensity decreases with polymerization |

| C-O stretch | ~1320, 1300, 1160 | Part of the methacrylate "fingerprint" |

| C-H stretch (alkane) | ~2850-2960 | Part of the polymer backbone |

Chromatographic Methods (Gel Permeation Chromatography (GPC)) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the molecular weight distribution of polymers. youtube.comyoutube.com It separates molecules based on their hydrodynamic volume in solution; larger molecules elute faster than smaller ones. youtube.com

For crosslinked networks like those formed from this compound, GPC is not used on the final cured polymer, as it is insoluble. Instead, GPC is applied to analyze the soluble (sol) fraction or to characterize linear polymers synthesized under controlled conditions that prevent crosslinking. In degradable network systems, GPC can be used to analyze the chain length of the degradation products. nih.gov The results provide key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, while higher values indicate a broader distribution of chain lengths.

| Parameter | Description | Significance |

| Mn (Number-average MW) | Statistical average molecular weight | Influences properties like colligative properties. |

| Mw (Weight-average MW) | Average where larger molecules contribute more | Correlates with bulk properties like strength and viscosity. |

| PDI (Polydispersity Index) | Mw / Mn | Measures the breadth of the molecular weight distribution. |

Microscopic Techniques (Atomic Force Microscopy (AFM)) for Surface and Network Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a sample's surface topography at the nanoscale. nanoscientific.org For polymers, AFM is particularly useful for visualizing the network morphology without the need for complex sample preparation. nanoscientific.org

In tapping mode, the AFM tip oscillates and intermittently "taps" the surface, which is ideal for soft materials like polymers to avoid sample damage. The resulting data provides:

Topography Images: A 3D map of the surface, revealing features like roughness and nodular structures that are characteristic of highly crosslinked dimethacrylate networks. mdpi.com

Phase Images: These images map the phase lag between the cantilever's oscillation and the driving signal. Variations in the phase image often correspond to differences in material properties such as adhesion, stiffness, and chemical composition, allowing for the visualization of distinct phases in polymer blends or domains of varying crosslink density. nanoscientific.org

AFM can be used to study how different polymerization conditions or the inclusion of comonomers affect the surface morphology and homogeneity of polymers derived from this compound.

X-ray Diffraction (WAXD) for Crystalline Structure Analysis

Wide-Angle X-ray Diffraction (WAXD) is a primary technique for investigating the atomic and molecular structure of materials, including the degree of crystallinity in polymers. tandfonline.comicdd.com The diffraction pattern generated by WAXD provides a fingerprint of the material's internal order.

Amorphous Polymers: These materials lack long-range order and produce a diffuse, broad "halo" in their diffraction pattern. icdd.comrigaku.com

Semi-crystalline Polymers: These materials contain both ordered crystalline regions (crystallites) and disordered amorphous regions. Their WAXD pattern is a superposition of sharp, well-defined Bragg diffraction peaks on top of a broad amorphous halo. rigaku.comazom.com

The degree of crystallinity can be quantified by separating the diffraction pattern into its crystalline and amorphous contributions and calculating the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity. rigaku.com For highly crosslinked dimethacrylate polymers, the network structure often restricts chain mobility and prevents extensive crystallization, leading to a predominantly amorphous structure. mdpi.com However, the flexible pentanediol spacer may allow for some degree of local ordering.

Crystallization Behavior and Morphological Control in Polymeric Systems

The ability of a polymer to crystallize is governed by factors such as chain regularity, chain flexibility, and intermolecular forces. In network polymers formed from dimethacrylates, the polymerization process itself creates a highly crosslinked, three-dimensional structure that severely restricts the segmental chain motion required for the formation of ordered crystalline lamellae. mdpi.comnih.gov

Consequently, polymers based on this compound are generally expected to be amorphous. mdpi.com The final morphology is a result of a complex polymerization process that involves the formation of microgel agglomerates, which are highly crosslinked clusters, suspended in a less crosslinked matrix. mdpi.com

Control over the final morphology and properties can be exerted through several factors:

Polymerization Conditions: The temperature and rate of polymerization can influence the kinetics of network formation, affecting the final crosslink density and homogeneity.

Comonomer Selection: The introduction of a comonomer can alter the network structure. A more flexible comonomer might increase chain mobility and potentially allow for more local ordering, while a bulky, rigid comonomer could further disrupt any tendency to crystallize. nih.gov

Topological Constraints: The presence of a pre-existing polymer matrix or fillers can impose confinement effects that limit the size and organization of any potential crystalline domains. conicet.gov.aracs.org

Understanding these factors allows for the rational design of this compound-based polymers with tailored properties for specific end-use applications. nih.gov

Advanced Applications of 1,5 Pentanediol Dimethacrylate Polymers

Biomedical Engineering and Regenerative Medicine

The field of biomedical engineering is constantly seeking new materials with tailored properties to address complex biological challenges. Polymers based on 1,5-pentanediol (B104693) dimethacrylate have emerged as promising candidates due to their adaptability and biocompatibility.

Hydrogel Design for Controlled Release Systems and Bioencapsulation

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them ideal for biomedical applications such as drug delivery and cell encapsulation. The release of therapeutic agents from these hydrogels can be controlled by various mechanisms, including diffusion, swelling, and chemical degradation of the polymer matrix.

While specific research on 1,5-pentanediol dimethacrylate in controlled release systems is emerging, the broader class of dimethacrylate-based hydrogels is well-studied. The rate of drug release from these hydrogels is influenced by factors such as the crosslinking density and the hydrophilicity of the polymer network. For instance, in hydrogel systems, the release of a drug is often governed by Fickian diffusion, where the rate of release is dependent on the concentration gradient of the drug within the hydrogel and the surrounding medium. The release kinetics can be tailored by altering the polymer composition to achieve zero-order, first-order, or more complex release profiles to meet specific therapeutic needs.

Table 1: Theoretical Drug Release Kinetics from Hydrogel Matrices This table is generated based on established principles of drug release from hydrogel systems and is for illustrative purposes. Specific values for this compound hydrogels would require experimental data.

| Release Model | Rate Equation | Description |

| Zero-Order | Q = K₀t | The drug release rate is constant over time. |

| First-Order | log(100 – Q) = log(100) – K₁t | The drug release rate is proportional to the amount of drug remaining in the hydrogel. |

| Higuchi | Q = K₂√t | The drug release is proportional to the square root of time, typically for matrix systems. |

| Korsmeyer-Peppas | Mt/M∞ = Ktⁿ | Describes drug release from a polymeric system when the release mechanism is not well-known or when more than one type of release phenomenon is involved. |

Tissue Scaffolding and Bioink Development for Additive Manufacturing

Additive manufacturing, also known as 3D printing, has revolutionized the field of tissue engineering by enabling the fabrication of complex, patient-specific scaffolds that can support tissue regeneration. jchemlett.comuta.edu Bioinks, the materials used in 3D bioprinting, must possess specific rheological properties to be printable and also be biocompatible to support cell viability and function. researchgate.net

While direct research on the inclusion of this compound in bioinks is limited, its properties as a crosslinking agent suggest its potential utility. In 3D printing, polymers like poly(methyl methacrylate) (PMMA) are used to create scaffolds with controlled mechanical and morphological properties. The compressive and flexural properties of these scaffolds are crucial for their performance in vivo and can be tailored by adjusting the printing parameters and material composition. nih.gov For instance, the compressive strength of 3D printed scaffolds can be designed to be within the range of human trabecular bone (0.15–13.5 MPa). nih.gov

Table 2: Mechanical Properties of 3D Printed Scaffolds This table presents a general range of mechanical properties for 3D printed scaffolds based on existing literature for various polymers. Specific data for this compound-containing scaffolds is not yet widely available.

| Property | Typical Range for Bone Tissue Engineering |

| Compressive Strength | 0.15 - 13.5 MPa nih.gov |

| Yield Strength | 0.56 - 64 MPa nih.gov |

| Flexural Stiffness | 160 - 1200 N/mm nih.gov |

Biocompatible Coatings for Medical Devices

The surfaces of medical implants and devices are often coated to improve their biocompatibility, reduce friction, and prevent infection. Hydrophilic and antimicrobial coatings are of particular interest. researchgate.net 1,5-Pentanediol diacrylate, a related compound, has been investigated as a bio-based alternative for UV-curable coatings, suggesting that dimethacrylates can be tailored for such applications. pcimag.com The goal of these coatings is to create a surface that minimizes adverse reactions from the body and promotes integration with surrounding tissues.

Substrates for Stem Cell Culture and Expansion

The surface properties of culture substrates can significantly influence stem cell behavior, including adhesion, proliferation, and differentiation. While specific studies on this compound as a substrate for stem cell culture are not widely available, the principle of using synthetic polymer surfaces to control stem cell fate is well-established. By modifying the chemical and physical properties of a substrate, it is possible to direct stem cells towards specific lineages, which is a key goal in regenerative medicine.

Polymeric Systems in Gene Delivery

Non-viral gene delivery systems are being extensively researched as safer alternatives to viral vectors. Poly(beta-amino ester)s (PBAEs) are a class of biodegradable polymers that have shown great promise for gene delivery. nih.govtudublin.ie Notably, 1,5-pentanediol diacrylate has been used as a backbone monomer in the synthesis of novel PBAEs for the delivery of plasmid DNA. nih.gov

These polymers are synthesized through a two-step Michael addition reaction, where a diacrylate monomer, such as 1,5-pentanediol diacrylate, is reacted with a primary amine-containing side chain monomer, followed by end-capping with another amine-containing molecule. nih.gov The resulting PBAEs can self-assemble with DNA to form nanoparticles that can efficiently transfect cells. Research has shown that nanoparticles formulated with PBAEs derived from 1,5-pentanediol diacrylate can achieve high transfection efficiency in various cell lines, including cancer cells. nih.gov

Table 3: Examples of PBAEs Synthesized with 1,5-Pentanediol Diacrylate for Gene Delivery

| Polymer Name | Backbone Monomer | Side Chain Monomer | End-capping Molecule | Application | Reference |

| 536 | 1,5-Pentanediol diacrylate (B5) | 3-Amino-1-propanol (S3) | 2-((3-Aminopropyl)amino)ethanol (E6) | Delivery of therapeutic DNA to hepatocellular carcinoma cells | |

| PBAE537 | 1,5-Pentanediol diacrylate (B5) | 3-Amino-1-propanol (S3) | 1-(3-Aminopropyl)-4-methyl piperazine (B1678402) (E7) | Co-delivery of plasmids for treatment of HPV-related cervical lesions nih.gov | nih.gov |

| 53E4 | 1,5-Pentanediol diacrylate (B5) | 3-Amino-1-propanol (S3) | 2-Methylpentane-1,5-diamine (E4) | High-throughput evaluation of nanoparticles for tissue-targeted gene expression |

Dental and Orthodontic Materials Science

In dentistry, dimethacrylate-based polymers are the foundation of many restorative and adhesive materials due to their excellent mechanical properties and esthetics. nih.gov this compound, with its flexible nature, can be incorporated into these formulations to enhance toughness and water resistance. polysciences.com

The performance of dental composites is heavily influenced by the composition of the resin matrix. Factors such as polymerization shrinkage, mechanical strength, and the potential for leaching of unreacted monomers are critical considerations. Polymerization shrinkage can lead to stress at the tooth-restoration interface, potentially causing marginal gaps and secondary caries. researchgate.netekb.eg The mechanical properties, including flexural strength and modulus, determine the durability of the restoration under the forces of mastication.

Table 4: General Properties of Dimethacrylate-Based Dental Composites This table provides a general overview of properties for dental composites. The specific contribution of this compound would require targeted research.

| Property | Typical Range/Observation | Significance |

| Polymerization Shrinkage | 1.5% - 5% researchgate.net | Can lead to stress, marginal gaps, and secondary caries. researchgate.netekb.eg |

| Flexural Strength | Varies significantly based on composition | Indicates the material's ability to resist fracture under bending forces. |

| Flexural Modulus | Varies significantly based on composition | Represents the stiffness of the material. |

| Monomer Leaching | Can occur, especially in the first 24 hours researchgate.net | Leached components may have cytotoxic effects on oral tissues. mdpi.comjidmr.comresearchgate.net |

| Cytotoxicity | Varies; some monomers show dose-dependent toxicity mdpi.com | A critical factor for the biocompatibility of the restorative material. jidmr.comresearchgate.net |

Resin Matrices in Dental Composites and Adhesives

This compound (PDMA) is a bifunctional methacrylate (B99206) monomer that serves as a crucial component in the formulation of resin matrices for dental composites and adhesives. mdpi.com As a crosslinking agent, its flexible pentanediol (B8720305) spacer contributes to the formation of durable and resilient polymer networks upon polymerization. mdpi.com The moderate hydrophobicity and toughness of PDMA make it a valuable ingredient in creating dental materials with enhanced performance characteristics. biointerfaceresearch.com In dental composites, the resin matrix is a fundamental component that binds the filler particles together, and the choice of monomers is critical to the final properties of the restorative material.

The incorporation of dimethacrylates like PDMA into the resin matrix is essential for achieving a high degree of crosslinking. This crosslinked structure is vital for the mechanical integrity and longevity of dental restorations. The two methacrylate groups at either end of the 1,5-pentanediol chain allow for the formation of a three-dimensional polymer network. This network structure is what provides the dental composite with its strength and resistance to degradation in the oral environment.

Enhancement of Mechanical Durability and Aqueous Stability in Dental Formulations

The inclusion of this compound in dental formulations significantly contributes to the mechanical durability and aqueous stability of the final restorative material. biointerfaceresearch.com Its role as a flexible crosslinking agent helps to improve the toughness of the polymer matrix, making the dental composite more resistant to fracture and wear over time. biointerfaceresearch.com The moderate hydrophobicity of PDMA is another key feature that enhances the aqueous stability of dental composites. By reducing water sorption, PDMA helps to minimize the hydrolytic degradation of the resin matrix, which is a common cause of failure in dental restorations.

Research into dimethacrylate-based dental resins has shown that the composition of the monomer mixture is a critical factor in determining the final properties of the material. The interactions between different monomers and the resulting polymer network structure define the mechanical strength, hardness, and water absorption characteristics of the dental composite. The use of various dimethacrylate monomers, including those with flexible spacers like PDMA, allows for the fine-tuning of these properties to meet the specific demands of different clinical applications.

Table 1: Influence of Monomer Composition on Dental Resin Properties

| Monomer System | Flexural Strength (MPa) | Hardness (HV) | Water Absorption (µg/mm³) |

| Bis-GMA/TEGDMA | 69.7 - 89.5 | 14 - 16 | High |

| UDMA/TEGDMA | 20 - 30 (DTS) | 14 - 16 | Highest |

| Bis-GMA/Bis-EMA/UDMA | Good | Good | Lower |

Coatings, Adhesives, and Sealants Technology

UV/EB Curable Coatings for Enhanced Surface Performance and Durability

This compound is utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings to enhance surface performance and durability. biointerfaceresearch.com These coatings, which are polymerized through exposure to UV light or an electron beam, benefit from the inclusion of PDMA as a crosslinking agent. biointerfaceresearch.com The resulting polymer network provides flexibility and chemical durability to the protective coating. biointerfaceresearch.com

The analogous compound, 1,5-Pentanediol diacrylate (PDDA), has been investigated as a bio-based alternative to petroleum-based monomers like 1,6-Hexanediol diacrylate (HDDA) in UV/EB cure formulations. mdpi.compolysciences.com Studies have shown that PDDA can produce nearly identical properties to HDDA in many applications, with potential for improved performance in certain formulations. mdpi.com The use of a five-carbon monomer like PDDA may offer advantages such as lower viscosity. polysciences.com UV and EB curable coatings are valued for their rapid curing times, excellent cured properties, and low to no volatile organic compound (VOC) emissions. polysciences.com

High-Performance Adhesives and Sealants Formulations

The moderate hydrophobicity of PDMA is also advantageous in adhesive and sealant applications, as it can improve the water resistance of the bond. biointerfaceresearch.com This is particularly important for applications where the adhesive or sealant will be exposed to moisture or high humidity. The excellent reactivity and consistency of this compound ensure reliable performance in both research and industrial formulations. mdpi.com

Photoresist Development for Microelectronics

Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics. alfa-chemistry.com A typical photoresist formulation consists of a polymer resin, a photoactive compound (such as a photoinitiator or photoacid generator), and a solvent. google.com Photopolymerizable compounds, often monomers or oligomers with reactive double bonds, are crucial components in certain types of photoresists, particularly in negative-tone resists where the exposed regions are crosslinked and become insoluble.

While direct research explicitly detailing the use of this compound in photoresist formulations is not prevalent in the provided search results, its chemical structure and properties as a crosslinking dimethacrylate monomer suggest a potential application in this field. Dimethacrylates can be incorporated into photoresist compositions as crosslinking agents to enhance the thermal stability and mechanical properties of the patterned structures. Upon exposure to light, the photoinitiator generates free radicals, which then initiate the polymerization and crosslinking of the methacrylate groups in PDMA, leading to the formation of a stable, insoluble network in the exposed areas.

Separation Science and Chromatographic Media

In the field of separation science, porous polymer monoliths have emerged as effective stationary phases for various chromatographic techniques. These monoliths are continuous, rigid porous structures that offer high permeability and efficient mass transfer. mdpi.com The synthesis of these materials often involves the in-situ polymerization of a mixture containing functional monomers, a crosslinking agent, a porogenic solvent, and an initiator. mdpi.com

Dimethacrylates are commonly employed as crosslinking agents in the preparation of these porous polymer monoliths. For example, ethylene (B1197577) glycol dimethacrylate (EGDMA) is a widely used crosslinker. Given that this compound is a flexible crosslinking agent, it can be inferred that it could be utilized in a similar capacity to create porous polymer networks for chromatographic media. polysciences.com The choice of crosslinker is critical as it influences the porosity, mechanical stability, and surface chemistry of the resulting monolith, which in turn dictates its performance in chromatographic separations. The length and flexibility of the pentanediol chain in PDMA could offer specific advantages in tailoring the porous structure and properties of the separation medium.

Fabrication of Highly Crosslinked Monolithic Stationary Phases for Liquid Chromatography

This compound (1,5-PDDMA) has been utilized as a key cross-linking monomer in the synthesis of highly crosslinked monolithic stationary phases for use in reversed-phase liquid chromatography (RPLC). byu.edu These monolithic columns, which consist of a single, continuous piece of porous polymer, offer an alternative to traditional packed columns and are noted for their high permeability and efficiency.

In a notable study, 1,5-PDDMA was one of seven dimethacrylate monomers used to create highly cross-linked monolithic columns within 75-µm inner diameter capillaries. byu.edu The synthesis process involved a one-step, UV-initiated polymerization. This method provides a straightforward approach to creating a rigid, porous polymer network directly within the capillary column. The porous structure of the monolith is crucial for its function as a stationary phase, and this was controlled through the use of porogenic solvents, specifically dodecanol (B89629) and methanol (B129727). byu.edu

The resulting poly(this compound) monolith, along with the others in the study, was evaluated for its performance in the separation of small molecules, such as alkylbenzenes and alkylparabens. The research demonstrated that these highly crosslinked monoliths could achieve high-resolution separations. Several of the monolithic columns synthesized from the various dimethacrylate monomers, including the class to which 1,5-PDDMA belongs, exhibited excellent column efficiencies, with values exceeding 50,000 plates/m. byu.edu Furthermore, the study highlighted that monoliths with longer alkyl-bridging chains displayed minimal shrinking or swelling when exposed to solvents of differing polarities, which is an important characteristic for the stability and reproducibility of chromatographic separations. byu.edu The optimized columns also showed high run-to-run and column-to-column reproducibility. byu.edu

Below is a data table summarizing the characteristics and performance of the highly cross-linked monolithic columns from the study involving this compound.

| Monomer Class | Key Synthesis Parameters | Performance Characteristics | Analytes |

|---|---|---|---|